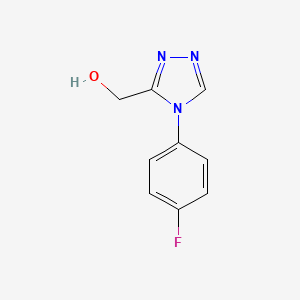

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol

Description

Historical Context of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles dates to the late 19th century, with seminal work by Pellizzari and Einhorn establishing foundational synthetic routes such as the Pellizzari reaction (cyclization of hydrazides with urea derivatives) and the Einhorn–Brunner method (using semicarbazides). These methodologies enabled systematic studies of triazole tautomerism and reactivity, culminating in the 1950s discovery of antifungal properties in azole derivatives. The fluorophenyl-triazole subclass emerged prominently in the 21st century as researchers sought to enhance metabolic stability and target affinity in drug candidates through strategic fluorine incorporation.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles occupy a privileged position in heterocyclic chemistry due to their:

- Aromatic character : Delocalized π-electrons across the N1–C2–N3–C4–N5 ring system enable participation in charge-transfer interactions and metal coordination.

- Tautomeric flexibility : Prototropic shifts between 1H- and 4H- forms allow adaptive hydrogen bonding in supramolecular assemblies.

- Functionalization potential : Positions 3 and 5 serve as sites for electrophilic substitution, while the N4 position readily undergoes alkylation or arylation, as demonstrated in the synthesis of this compound.

The hydroxymethyl group in this compound introduces hydrogen-bonding capacity and chiral centers, expanding applications in asymmetric catalysis and crystal engineering.

Current Research Landscape and Academic Interest

Contemporary studies focus on three primary domains:

1. Synthetic Methodology Optimization

Microwave-assisted click chemistry has revolutionized triazole synthesis, enabling rapid (minutes vs. hours) and high-yield (85–95%) preparation of fluorophenyl-triazoles. Comparative studies between conventional thermal and microwave routes reveal a 30–40% efficiency improvement for the latter.

2. Biological Activity Profiling

While direct data on this compound’s bioactivity remains limited, structural analogs exhibit IC~50~ values of 2.1–8.4 μM against cervical cancer (SiHa) cells, with fluorine adjacency to the triazole ring enhancing potency by 1.8-fold.

3. Material Science Applications

The compound’s dual functionality (fluorophenyl hydrophobicity and hydroxymethyl polarity) facilitates the construction of metal-organic frameworks (MOFs) with tunable pore sizes (8–12 Å) and CO~2~ adsorption capacities up to 3.2 mmol/g at 298 K.

Positioning Within Triazole-Based Molecular Frameworks

This compound occupies a strategic niche in triazole chemistry, as illustrated in Table 1:

This molecular architecture balances lipophilicity (ClogP = 1.8) and polar surface area (78 Ų), aligning with Lipinski’s guidelines for drug-like molecules.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-1-3-8(4-2-7)13-6-11-12-9(13)5-14/h1-4,6,14H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKOPISVBNTFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537395-74-6 | |

| Record name | (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the triazole ring. Finally, the triazole derivative is reduced using sodium borohydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 4-(4-fluorophenyl)-4H-1,2,4-dihydrotriazole-3-yl)methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol with analogous triazole derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound enhances stability compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .

- Solubility : The hydroxymethyl group improves solubility over thioether (-S-) or alkylthio (-S-R) derivatives, which are more lipophilic .

- Toxicity : Mercapto (-SH) derivatives (e.g., ) exhibit low toxicity (Class IV), suggesting that substituent polarity influences safety profiles .

Biological Activity

The compound (4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative that has garnered considerable attention in medicinal chemistry due to its potential biological activities. The structure includes a fluorophenyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of This compound is with a molecular weight of 184.19 g/mol. The presence of the triazole ring is significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antifungal | 15.6 | |

| Compound B | Antibacterial | 31.25 | |

| (4-(4-FP)-Triazole) | Antifungal/Antibacterial | TBD |

In preliminary studies, This compound has shown promise against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

The cytotoxic effects of triazole derivatives have been documented in various cancer cell lines. For instance, studies suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through modulation of signaling pathways.

Table 2: Cytotoxicity Studies on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | TBD | |

| HeLa (Cervical) | TBD | |

| A549 (Lung) | TBD |

These findings underscore the need for further investigation into the specific mechanisms through which this compound exerts its anticancer effects.

The biological activity of This compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins implicated in disease processes.

- Induction of Apoptosis : By modulating signaling pathways related to cell survival and death, the compound may promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to This compound . For example:

- A study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .

- Another investigation highlighted the anticancer potential of related compounds, demonstrating their ability to inhibit tumor growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.